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Compound of Interest

Compound Name:
1-(3-bromopyridin-2-yl)-1H-

pyrazol-4-amine

CAS No.: 1247866-28-9

Cat. No.: B1526517

Get Quote

Executive Summary: The "Privileged" Nature
The pyrazolylpyridine moiety is classified as a "privileged scaffold" because its core

architecture—a electron-rich pyrazole linked to an electron-deficient pyridine—mimics the

purine ring system of ATP.[1] This allows it to engage in critical hydrogen bonding networks

within the hinge region of kinases.

However, its true novelty lies in its tunable vectorality. By varying the attachment point (e.g., 3-

(pyridin-2-yl)pyrazole vs. 4-(pyridin-3-yl)pyrazole), medicinal chemists can direct substituents

into specific hydrophobic pockets (Gatekeeper, Solvent Front, or DFG-out pockets), enabling

high selectivity profiles that rigid fused systems often fail to achieve.[1]

Key Therapeutic Drivers[2]
High Ligand Efficiency (LE): Low molecular weight with multiple H-bond donor/acceptor sites.

[1]
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Metabolic Stability: The pyridine ring often reduces lipophilicity (LogD) compared to phenyl

analogs, improving solubility and reducing CYP450 inhibition.

Allosteric Potential: As seen in Asciminib, the scaffold can bind to myristoyl pockets, offering

a mechanism to overcome resistance caused by ATP-site mutations (e.g., T315I).[2]

Structural Architecture & Binding Modes[3][4]
The geometric relationship between the pyrazole and pyridine rings defines the biological

activity. The bond connecting the two rings allows for a "twisted" conformation, which is often

energetically favorable for binding to induced-fit pockets.

Isomerism and Interaction Profiles
There are three primary isomeric connections, each offering distinct vector geometries for R-

group substitution:

Isomer Linkage
Primary Binding
Characteristic

Common Target Class

3-(Pyridin-2-yl)pyrazole
Planar, bidentate metal

chelation potential.[1]
JNK, p38 MAPK

4-(Pyridin-3-yl)pyrazole
Twisted geometry; vectors

point 120° apart.[1]
VEGFR, BRAF

5-(Pyridin-3-yl)pyrazole
"Kinked" geometry; accesses

deep hydrophobic pockets.[1]
BCR-ABL (Allosteric)

Visualization: Scaffold Isomerism & H-Bond Vectors
The following diagram illustrates the structural diversity and potential hydrogen bond

interactions of the scaffold.
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Scaffold Isomers

Binding Consequence
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(Myristoyl Site)

 Induced Fit (Asciminib)
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Caption: Isomeric configurations of pyrazolylpyridine dictate binding mode, shifting from

orthosteric hinge binding to allosteric modulation.[1]

Synthetic Protocols: Accessing the Scaffold
While condensation methods (e.g., reaction of hydrazines with diketones) are classical, modern

medicinal chemistry relies on Cross-Coupling Reactions for their modularity. This allows late-

stage diversification of the R-groups on both rings.[1]

Protocol: Suzuki-Miyaura Coupling for Biaryl Synthesis
This protocol describes the synthesis of a 4-(pyridin-3-yl)pyrazole core, a common motif in

kinase inhibitors.[1]

Objective: Couple a pyrazole boronic ester with a halopyridine.

Reagents & Materials
Reactant A: 1-Boc-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole (1.0 eq)[1]

Reactant B: 3-Bromo-5-chloropyridine (1.0 eq)[1]

Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq)
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Base: Cs₂CO₃ (3.0 eq)

Solvent: 1,4-Dioxane / Water (4:1 ratio)[1]

Atmosphere: Argon or Nitrogen[1]

Step-by-Step Methodology
Preparation: In a microwave vial or round-bottom flask, dissolve Reactant A and Reactant B

in the Dioxane/Water solvent mixture (concentration ~0.1 M).

Degassing: Sparge the solution with Argon for 10 minutes to remove dissolved oxygen

(critical to prevent homocoupling).

Catalysis: Add the Pd(dppf)Cl₂ catalyst and Cs₂CO₃ base. Seal the vessel immediately.

Reaction:

Microwave: Heat to 110°C for 30 minutes.

Thermal: Reflux at 90°C for 4–6 hours.

Workup: Cool to room temperature. Dilute with EtOAc and wash with water and brine. Dry

the organic layer over Na₂SO₄.

Purification: Concentrate in vacuo. Purify via flash column chromatography (SiO₂,

Hexane/EtOAc gradient).

Deprotection (Optional): If the Boc group remains, treat with TFA/DCM (1:1) at RT for 1 hour

to reveal the free pyrazole NH.

Causality & Optimization
Base Choice: Cesium carbonate is used over sodium carbonate to promote the

transmetallation step in electron-deficient heteroaryl systems like pyridine.[1]

Ligand Choice: dppf (ferrocene ligand) prevents palladium poisoning by the pyridine

nitrogen, a common failure mode in simple Pd(PPh₃)₄ systems.
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Therapeutic Significance & Case Studies[6][7]
A. Orthosteric Inhibition: JNK and VEGFR
Early applications targeted the ATP-binding site.[1] For example, Vertex Pharmaceuticals

utilized the 4-(pyrazol-3-yl)pyridine scaffold to develop JNK3 inhibitors.[1] The pyridine nitrogen

accepts a hydrogen bond from the hinge region (Met residue), while the pyrazole NH donates

to the backbone carbonyl.

B. Allosteric Modulation: The Asciminib Breakthrough
The most significant recent validation of this scaffold is Asciminib (Scemblix), an FDA-approved

drug for Chronic Myeloid Leukemia (CML).

Mechanism: Unlike Imatinib, which binds the ATP site, Asciminib binds to the myristoyl

pocket of the BCR-ABL protein.[3]

Role of Scaffold: The 5-(pyridin-3-yl)pyrazole core is critical for positioning the effector

groups into this deep, hydrophobic allosteric pocket, locking the kinase in an inactive

conformation.[1]

Clinical Impact: It remains active against the T315I "gatekeeper" mutation that renders ATP-

competitive inhibitors ineffective.[1]

Visualization: BCR-ABL Inhibition Pathway
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Caption: Asciminib utilizes the pyrazolylpyridine scaffold to target the allosteric myristoyl

pocket, bypassing resistance mechanisms common to ATP-site inhibitors.

Biological Validation Protocol
To validate the activity of a novel pyrazolylpyridine derivative, a radiometric kinase assay is the

gold standard for determining IC50.

Protocol: 33P-ATP Radiometric Kinase Assay
Objective: Measure inhibition of JNK3 or ABL1 kinase activity.[1]

Reagent Prep: Prepare Kinase Buffer (20 mM MOPS, 1 mM EDTA, 0.01% Brij-35, 5%

Glycerol, 0.1% β-mercaptoethanol, 1 mg/mL BSA).

Compound Handling: Dissolve pyrazolylpyridine analog in 100% DMSO. Perform 3-fold

serial dilutions.
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Reaction Assembly:

Add 5 µL of diluted compound to a 96-well plate.

Add 10 µL of Enzyme/Substrate mix (Recombinant JNK3 + Peptide Substrate).

Incubate for 15 minutes at RT (allows compound to bind).

Initiation: Add 10 µL of 33P-ATP solution (Hot ATP).

Incubation: Shake at room temperature for 120 minutes.

Termination: Spot reaction mixture onto P81 phosphocellulose filter paper.

Washing: Wash filters 3x with 0.75% phosphoric acid (removes unreacted ATP;

phosphorylated substrate binds to paper).

Quantification: Read on a scintillation counter.

Analysis: Plot CPM vs. Log[Compound] to derive IC50 using non-linear regression

(GraphPad Prism).

Quantitative SAR Summary
The following table summarizes Structure-Activity Relationship (SAR) trends for

pyrazolylpyridines in kinase inhibition, synthesized from multiple studies.
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Structural Modification Effect on Potency (IC50)
Effect on Physicochemical
Props

Unsubstituted Biaryl > 10 µM (Weak)
High Solubility, Low

Permeability

Pyridine-N-Oxide > 20 µM (Inactive) Increased Polarity

C-5 Halogen (Pyridine) < 100 nM (Potent)
Fills hydrophobic "Gatekeeper"

pocket

N-Methyl (Pyrazole) Variable (Isoform dependent)
Reduces H-bond donor

capacity

Amide Linker (R-group) < 10 nM (Highly Potent)
Extends into solvent front;

improves selectivity
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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